molecular formula C24H19N5O2 B6491462 N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide CAS No. 1326926-36-6

N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide

Cat. No.: B6491462
CAS No.: 1326926-36-6
M. Wt: 409.4 g/mol
InChI Key: FIWIJVGUCUQYCL-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a naphthalene moiety. This compound is structurally characterized by:

  • A naphthalen-1-yl group at position 2 of the pyrazolo-triazine ring, contributing to π-π stacking interactions in biological systems.
  • An N-methyl-N-phenylacetamide side chain at position 5, which enhances solubility and modulates receptor binding affinity.
  • A 4-oxo group on the triazine ring, critical for hydrogen-bonding interactions.

Its synthesis typically involves copper-catalyzed 1,3-dipolar cycloaddition reactions between azides and alkynes, followed by functionalization of the acetamide group .

Properties

IUPAC Name

N-methyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-27(18-10-3-2-4-11-18)23(30)15-28-24(31)22-14-21(26-29(22)16-25-28)20-13-7-9-17-8-5-6-12-19(17)20/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWIJVGUCUQYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related pyrazole derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The characterization of the compound is performed using various spectroscopic techniques such as:

  • Infrared (IR) Spectroscopy : Identifies functional groups based on absorption peaks.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.

For example, the IR spectrum may show characteristic peaks for carbonyl (C=O) and aromatic C=C bonds, while NMR can reveal the chemical environment of protons in the molecule.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate their potency:

CompoundMIC (mg/mL)Bacterial Strains Tested
7c0.23E. coli, S. aureus
11c0.10 - 0.125Bacillus subtilis
12a0.10 - 0.125Proteus mirabilis

These results suggest that pyrazole derivatives can serve as effective antimicrobial agents.

Anticancer Activity

The anticancer potential of these compounds has also been evaluated in vitro against various cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
Cpd 14HepG212.20 ± 1.0
Cpd 14HeLa19.44 ± 1.4
Cpd 16HepG233.45 ± 2.3
Cpd 22HeLa9.33 ± 0.8

These findings indicate that certain derivatives exhibit potent cytotoxic effects against liver and cervical cancer cells.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Antimicrobial Evaluation : A study assessed a series of pyrazole compounds against gram-positive and gram-negative bacteria and found that certain modifications significantly enhanced their antimicrobial activity.
  • Antitumor Activity : Another investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines (e.g., MDA-MB231), revealing promising results that warrant further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthetic Yield Key Spectral Data Biological Activity
N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide Pyrazolo[1,5-d][1,2,4]triazine Naphthalen-1-yl, N-methyl-N-phenylacetamide 75–85% IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 5.48 (s, –OCH2), 8.36 (s, triazole) Moderate COX-2 inhibition
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS 1326831-11-1) Pyrazolo[1,5-d][1,2,4]triazine 2,3-Dimethoxybenzyl, naphthalen-1-yl 68% HRMS: [M+H]⁺ 469.49 (calc.) Enhanced solubility; unconfirmed anticancer activity
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazine 4-Fluorophenyl, furylmethyl 80% 13C NMR: δ 52.6 (–NCH2CO–), 126.5 (Ar–C) High selectivity for kinase targets
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) 1,2,3-Triazole Naphthalen-1-yloxy, 3-nitrophenyl 72% IR: 1535 cm⁻¹ (–NO₂), 1H NMR: δ 8.61 (s, Ar–H) Potent antimicrobial activity
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole + pyrazole Variable R groups (e.g., methyl, phenyl) 60–90% IR: 1676 cm⁻¹ (C=O), 1H NMR: δ 3.20 (–SCH2–) Broad-spectrum antifungal activity

Key Observations :

Structural Modifications and Bioactivity: The naphthalene moiety in the target compound and its analogs (e.g., CAS 1326831-11-1) enhances lipophilicity, improving membrane permeability compared to fluorophenyl or furylmethyl derivatives . Electron-withdrawing groups (e.g., –NO₂ in compound 6c) increase antimicrobial potency but reduce solubility due to increased polarity . N-methyl-N-phenylacetamide in the target compound offers a balance between solubility and receptor affinity, unlike the 2,3-dimethoxybenzyl group in CAS 1326831-11-1, which improves solubility but may sterically hinder target binding .

Synthetic Efficiency :

  • Copper-catalyzed cycloaddition (target compound, 6c) yields higher purity (75–85%) compared to multi-step heterocyclization routes (e.g., 60–90% for triazole-pyrazole hybrids) .
  • The presence of bulky substituents (e.g., naphthalene) requires longer reaction times (6–8 hours) compared to simpler aryl groups .

Spectroscopic Signatures: C=O stretching in IR (1671–1682 cm⁻¹) is consistent across acetamide derivatives, while –NO₂ asymmetric stretching (1504–1535 cm⁻¹) is unique to nitro-substituted analogs . Triazole proton signals (δ 8.36–8.61 ppm in 1H NMR) are diagnostic for regioselective cycloaddition .

Toxicity and Safety :

  • The target compound’s core structure (2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one) is classified as acute toxicity (Category 4) and requires stringent handling to avoid respiratory exposure .

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